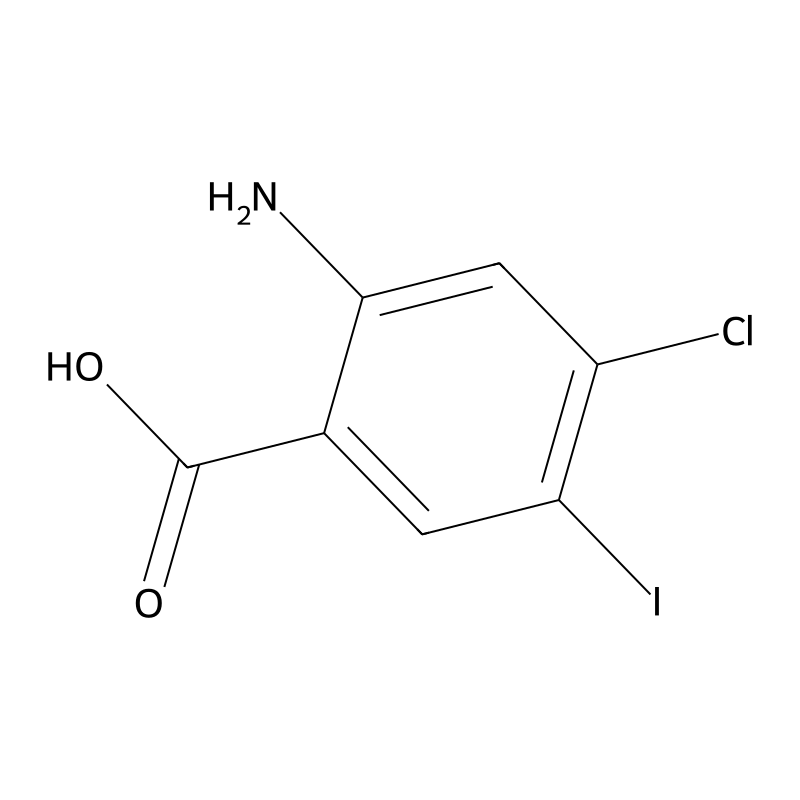2-Amino-4-chloro-5-iodobenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Amino-4-chloro-5-iodobenzoic acid is an organic compound characterized by its unique molecular structure, which includes an amino group, a chlorine atom, and an iodine atom attached to a benzoic acid framework. Its molecular formula is C7H5ClINO2, and it has a molecular weight of 297.48 g/mol. The compound appears as a white to light yellow crystalline powder and is known for its aromatic properties and reactivity due to the presence of halogen substituents. It is sensitive to light and should be stored in a dark, dry environment to maintain stability .
While resources like PubChem () confirm the existence of the compound and provide basic details like its structure and identifiers, there is no mention of its established research applications.
Potential Research Areas:
Given the presence of functional groups like amine, chloro, and iodine, 2-Amino-4-chloro-5-iodobenzoic acid could potentially hold interest in various areas of scientific research, including:
- Medicinal Chemistry: The diverse functional groups suggest potential for exploring its interaction with biological targets, although further research is needed to understand its specific activity and potential therapeutic applications.
- Material Science: The combination of halogens and amine groups can influence the material properties of the molecule, making it a potential candidate for investigation in areas like crystal engineering or the development of functional materials.
- Organic Synthesis: The molecule could serve as a building block or intermediate in the synthesis of more complex molecules with desired properties, although its specific use in this context requires further exploration.
- Substitution Reactions: The halogen atoms (chlorine and iodine) can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
- Acid-Base Reactions: The carboxylic acid group can act as an acid in reactions with bases, forming salts or esters.
- Reduction Reactions: The amino group can be involved in reduction processes, potentially affecting the compound's biological activity.
The specific reaction pathways depend on the conditions and reagents used .
Research indicates that 2-Amino-4-chloro-5-iodobenzoic acid exhibits significant biological activity. It has been identified as a potential positive allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2), which plays a crucial role in neurotransmission and has implications in treating neurological disorders. Furthermore, it has been explored for its inhibitory effects on protein tyrosine phosphatases, suggesting potential applications in cancer therapy and other diseases involving dysregulated signaling pathways .
The synthesis of 2-Amino-4-chloro-5-iodobenzoic acid can be achieved through several methods:
- Iodination and Chlorination: Starting from methyl 2-aminobenzoate, the compound undergoes iodination followed by chlorination using reagents like iodine and chlorinating agents under controlled conditions.
- Sandmeyer Reaction: This method involves the conversion of an aryl amine to an aryl halide using copper salts, allowing for the introduction of iodine and chlorine into the aromatic ring.
- Hydrolysis: The final step often includes hydrolysis to convert intermediate products into the desired carboxylic acid form .
These synthetic routes are characterized by high yields and purity levels, making them efficient for laboratory and industrial applications.
2-Amino-4-chloro-5-iodobenzoic acid serves various purposes in different fields:
- Pharmaceuticals: It is used as an intermediate in the synthesis of drugs targeting neurological disorders.
- Research: The compound is utilized in studies related to receptor modulation and signaling pathways.
- Chemical Synthesis: It acts as a building block for synthesizing other complex organic molecules, including quinolone derivatives .
Interaction studies involving 2-Amino-4-chloro-5-iodobenzoic acid focus on its binding affinity with specific receptors, particularly metabotropic glutamate receptors. These studies help elucidate its mechanism of action as a positive allosteric modulator. Furthermore, research into its interactions with protein tyrosine phosphatases provides insights into its potential therapeutic effects against cancer .
Several compounds share structural similarities with 2-Amino-4-chloro-5-iodobenzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-5-chlorobenzoic acid | C7H7ClN | Lacks iodine; used in similar biological studies |
| 4-Chloro-3-nitrobenzoic acid | C7H4ClN3O2 | Contains a nitro group; different reactivity profile |
| 2-Iodoaniline | C6H6IN | Contains only iodine; used in dye synthesis |
| 3-Amino-4-chlorobenzoic acid | C7H7ClN | Different amino positioning; varied biological activity |
These compounds differ primarily in their substituents and positions on the aromatic ring, which significantly influences their chemical behavior and biological activity. The unique combination of chlorine and iodine in 2-Amino-4-chloro-5-iodobenzoic acid contributes to its distinctive properties and applications .








